(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a molecular formula of C8H7BN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into boronic esters or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target molecule. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a pyrazine ring.
2-Aminopyridine-5-boronic acid pinacol ester: Contains an aminopyridine moiety instead of a pyrazine moiety.
2-Piperidinopyrimidine-5-boronic acid: Similar pyrimidine structure but with a piperidine ring.
Uniqueness
(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrazine and pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C8H7BN4O2 |
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Molecular Weight |
201.98 g/mol |
IUPAC Name |
(2-pyrazin-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN4O2/c14-9(15)6-3-12-8(13-4-6)7-5-10-1-2-11-7/h1-5,14-15H |
InChI Key |
VGVWTHOALUPUOT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
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